Cas no 2060052-89-1 ((7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol)

(7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol is a quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted quinoline core with ethyl and methyl groups at the 4- and 2-positions, respectively, along with a hydroxymethyl functional group at the 3-position. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules due to its modifiable functional groups. The presence of the chloro and hydroxymethyl groups enhances reactivity, enabling further derivatization for targeted applications. Its well-defined molecular architecture makes it suitable for studies in medicinal chemistry, particularly in the development of antimicrobial or antiparasitic agents. High purity and stability under standard conditions ensure reliable performance in synthetic workflows.
(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol structure
2060052-89-1 structure
商品名:(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol
CAS番号:2060052-89-1
MF:C13H14ClNO
メガワット:235.709362506866
MDL:MFCD30499805
CID:5183471
PubChem ID:125453148

(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol 化学的及び物理的性質

名前と識別子

    • 3-Quinolinemethanol, 7-chloro-4-ethyl-2-methyl-
    • (7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol
    • MDL: MFCD30499805
    • インチ: 1S/C13H14ClNO/c1-3-10-11-5-4-9(14)6-13(11)15-8(2)12(10)7-16/h4-6,16H,3,7H2,1-2H3
    • InChIKey: RHJKLAYHYYTMSH-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=C(Cl)C=2)C(CC)=C(CO)C=1C

(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-338427-0.1g
(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol
2060052-89-1
0.1g
$653.0 2023-09-03
Enamine
EN300-338427-1.0g
(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol
2060052-89-1
1g
$0.0 2023-06-07
Enamine
EN300-338427-0.05g
(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol
2060052-89-1
0.05g
$624.0 2023-09-03
Enamine
EN300-338427-5.0g
(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol
2060052-89-1
5.0g
$2152.0 2023-02-23
Enamine
EN300-338427-10.0g
(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol
2060052-89-1
10.0g
$3191.0 2023-02-23
Enamine
EN300-338427-10g
(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol
2060052-89-1
10g
$3191.0 2023-09-03
Enamine
EN300-338427-5g
(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol
2060052-89-1
5g
$2152.0 2023-09-03
Enamine
EN300-338427-1g
(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol
2060052-89-1
1g
$743.0 2023-09-03
Enamine
EN300-338427-0.5g
(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol
2060052-89-1
0.5g
$713.0 2023-09-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01049234-1g
(7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol
2060052-89-1 95%
1g
¥3717.0 2023-03-11

(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol 関連文献

(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanolに関する追加情報

Compound (7-Chloro-4-Ethyl-2-Methylquinolin-3-Yl)Methanol: A Comprehensive Overview

The compound 7-chloro-4-ethyl-2-methylquinolin-3-yl methanol, with CAS number 2060052-89-1, is a structurally complex organic molecule belonging to the quinoline derivative family. Quinolines are heterocyclic aromatic compounds that have been extensively studied due to their versatile applications in pharmacology, materials science, and organic synthesis. This specific compound has garnered attention in recent years due to its unique substitution pattern and potential bioactivity.

The molecular structure of 7-chloro-4-ethyl-2-methylquinolin-3-yl methanol features a quinoline ring system with three substituents: a chlorine atom at position 7, an ethyl group at position 4, and a methyl group at position 2. The hydroxymethyl group (-CH₂OH) is attached at position 3 of the quinoline ring. This substitution pattern is significant as it influences the compound's physical properties, chemical reactivity, and biological activity.

Recent studies have explored the synthesis of this compound through various routes, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized reaction conditions to achieve high yields and purity levels, making it more accessible for further studies. The synthesis of 7-chloro-4-ethyl-2-methylquinolin-3-yl methanol involves multiple steps, including the preparation of intermediate quinoline derivatives and subsequent functionalization to introduce the hydroxymethyl group.

In terms of applications, this compound has shown promise in the field of medicinal chemistry. Quinoline derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, recent research has investigated the potential of 7-chloro-4-ethyl-2-methylquinolin-based compounds as inhibitors of kinase enzymes, which are critical in signaling pathways associated with cancer and inflammatory diseases.

Moreover, the hydroxymethyl group in this compound introduces additional functional versatility. This group can participate in hydrogen bonding interactions, which are essential for binding to biological targets. Researchers have also explored the use of this compound as a precursor for more complex molecules through further functionalization or derivatization.

The physical properties of 7-chloro-4-Ethyl-substituted quinolines have been studied to understand their solubility, stability, and electronic characteristics. These properties are crucial for determining their suitability in various chemical and biological applications. For example, the presence of electron-withdrawing groups like chlorine can influence the compound's electronic distribution and reactivity.

In conclusion, 7-chloro-4-Ethyl-2-Methylquinolin-3-Yl Methanol represents a valuable addition to the library of quinoline derivatives with potential applications in drug discovery and materials science. Continued research into its synthesis, properties, and biological activity will undoubtedly unlock new opportunities for its utilization in diverse fields.

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